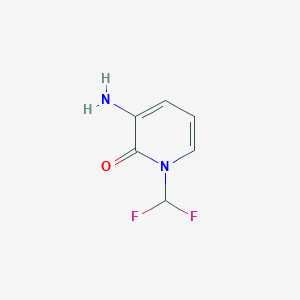

3-Amino-1-difluoromethyl-1H-pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 3-amino-1-difluoromethyl-1H-pyridin-2-one is C6H6F2N2O. It has a molecular weight of 160.12 g/mol. The compound exists as a liquid and has an InChI code of 1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2 .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution reactions and cyclization processes. For example, variations of the Balts-Schiemann reaction allow for the synthesis of fluorinated pyridines .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Poly-Substituted Pyridines

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed, utilizing C-F bond breaking of the anionically activated fluoroalkyl group. This method is notable for its high yields and noble metal-free conditions, offering a valuable addition to pyridine synthesis techniques (Chen et al., 2010).

Catalytic Enantioselective Synthesis

In the realm of catalytic synthesis, a tetrazole catalyst has been optimized for the synthesis of alpha-aminooxy carbonyl compounds via enamine intermediates. This process exhibits complete enantioselectivity and high yields for both aldehydes and ketones, highlighting its efficiency and versatility (Momiyama et al., 2004).

Development of Functionalized Materials

Recent advances have focused on the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes, which have found use in creating multifunctional spin-crossover switches, biomedical sensors, and in catalysis. These developments underscore the versatility and utility of pyridine derivatives in creating functional materials (Halcrow, 2014).

Electrophilic Difluoromethylthiolation

N-difluoromethylthiophthalimide has been introduced as a potent electrophilic difluoromethylthiolating reagent, enabling the difluoromethylthiolation of a broad range of nucleophiles under mild conditions. This advancement opens up new avenues for the synthesis of difluoromethylthiolated compounds (Zhu et al., 2015).

Solvent-Free Synthesis Techniques

Innovative solvent-free synthesis methods, such as the use of mechanochemical ball-milling conditions for the synthesis of imidazo[1,2-a]pyridines, demonstrate the push towards more environmentally benign and efficient synthetic strategies. These methods offer high yields and atom economy while minimizing environmental impact (Maleki et al., 2014).

Kinase-Focused Library Development

The exploration of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a heteroaromatic scaffold for drug discovery has led to the development of a novel kinase-focused library. This work showcases the potential of pyridine derivatives in targeting kinase enzymes and other cancer drug targets, contributing significantly to medicinal chemistry (Smyth et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-1-(difluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJFBQJIWRGUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)

![3-benzyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581637.png)

![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)

![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)

![2-(2-methylbenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2581644.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)

![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)